

ONO-1301 Treatment in Hamster Models of Cardiomyopathy: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-ONO 1301

Cat. No.: B1232547

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the therapeutic potential of ONO-1301, a synthetic prostacyclin agonist, in the treatment of cardiomyopathy, based on preclinical studies in hamster models. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

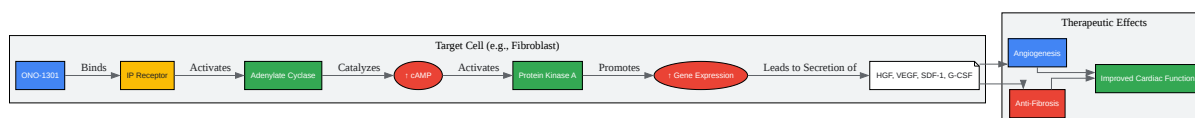
Introduction

ONO-1301 is a novel, orally active, long-acting prostacyclin agonist with additional thromboxane synthase inhibitory activity.[1] Preclinical research has demonstrated its therapeutic potential in various cardiovascular diseases, including cardiomyopathy.[2] Studies in hamster models of dilated cardiomyopathy (DCM) have shown that ONO-1301 can ameliorate left ventricular (LV) dysfunction, reduce cardiac fibrosis, and promote angiogenesis. [3][4] These beneficial effects are attributed to its ability to upregulate multiple cardioprotective factors, such as hepatocyte growth factor (HGF) and vascular endothelial growth factor (VEGF).[3]

Mechanism of Action

ONO-1301 exerts its therapeutic effects through a multi-faceted mechanism. As a prostacyclin (PGI₂) agonist, it binds to the prostacyclin receptor (IP receptor) on various cell types, including

fibroblasts, vascular smooth muscle cells, and endothelial cells. This binding activates a signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, promotes the production and release of several cardioprotective and regenerative factors, including HGF, VEGF, stromal cell-derived factor-1 (SDF-1), and granulocyte-colony stimulating factor (G-CSF). Additionally, ONO-1301's thromboxane A2 synthase inhibitory activity may contribute to its beneficial effects by promoting intrinsic PGI2 synthesis.



[Click to download full resolution via product page](#)

ONO-1301 Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating ONO-1301 treatment in hamster models of cardiomyopathy.

Table 1: Effects of ONO-1301 on Cardiac Function

Parameter	Hamster Model	Treatment Group	Control Group	Outcome	p-value	Citation
LV Fractional Shortening	Syrian (TO-2)	25 ± 4%	19 ± 2%	Significant Improvement	p<0.01	
LVEF	J2N-k	ONO-5m: 63.8 ± 4.5%	44.5 ± 8.3%	Significant Preservation	p<0.001	
LVEF	J2N-k	ONO-3m: 58.2 ± 3.2%	44.5 ± 8.3%	Significant Preservation	p<0.05	

Table 2: Effects of ONO-1301 on Cardiac Histology and Biomarkers

Parameter	Hamster Model	Treatment Group	Control Group	Outcome	p-value	Citation
Cardiac Fibrosis	Syrian (TO-2)	Significantly Reduced	-	Reduction in Fibrotic Area	p<0.05	
Capillary Density	Syrian (TO-2)	Significantly Increased	Markedly Reduced	Increased Capillary Density	p<0.05	
Plasma HGF Concentration	Syrian (TO-2)	Elevated	-	Increased HGF Levels	p<0.05	

Experimental Protocols

This section details the methodologies for key experiments cited in the studies of ONO-1301 in hamster models of cardiomyopathy.

Protocol 1: Subcutaneous Administration of a Slow-Releasing Form of ONO-1301 (ONO-1301-PLGA)

Objective: To evaluate the therapeutic efficacy of a slow-releasing formulation of ONO-1301 on cardiac function and histology in a genetically determined model of dilated cardiomyopathy.

Animal Model:

- Test Subjects: Syrian hamsters (TO-2), a model of genetically determined dilated cardiomyopathy.
- Control: Age-matched F1B hamsters.
- Age at Treatment: 24 to 32 weeks of age.
- Group Size: n=12 for each group (vehicle and ONO-1301-PLGA).

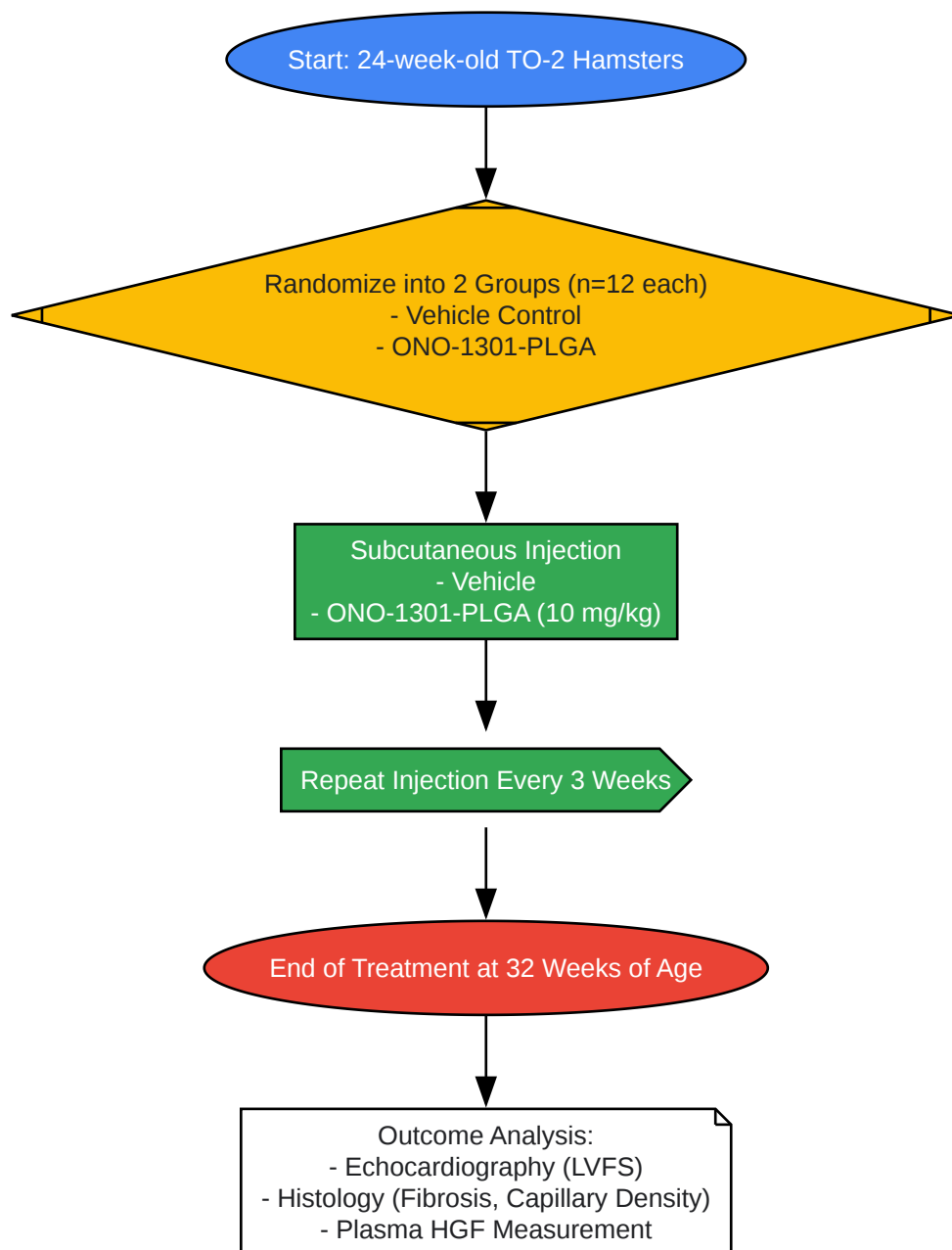
Drug Formulation and Administration:

- Drug: A slow-releasing form of ONO-1301 (ONO-1301-PLGA).
- Dose: 10 mg/kg/3 weeks.
- Route of Administration: Subcutaneous injection.
- Frequency: Every 3 weeks.
- Vehicle Control: The vehicle used for ONO-1301-PLGA was administered to the control group.

Key Outcome Measures:

- Cardiac Function: Assessed by echocardiography to measure LV fractional shortening.
- Cardiac Fibrosis: Determined by Azan-Mallory staining of heart tissue sections.
- Capillary Density: Quantified from histological sections of the left ventricle.

- Biomarker Analysis: Measurement of plasma HGF concentration.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. A sustained-release drug-delivery system of synthetic prostacyclin agonist, ONO-1301SR: a new reagent to enhance cardiac tissue salvage and/or regeneration in the damaged heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic prostacycline agonist, ONO-1301, ameliorates left ventricular dysfunction and cardiac fibrosis in cardiomyopathic hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic prostacyclin agonist, ONO1301, enhances endogenous myocardial repair in a hamster model of dilated cardiomyopathy: a promising regenerative therapy for the failing heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ONO-1301 Treatment in Hamster Models of Cardiomyopathy: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1232547#ono-1301-treatment-in-a-hamster-model-of-cardiomyopathy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

